molecular formula C16H27NO4S B11063724 1-{[(2,6-Dimethylmorpholin-4-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one

1-{[(2,6-Dimethylmorpholin-4-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B11063724
M. Wt: 329.5 g/mol
InChI Key: PNFGTQKWBFGTMM-UHFFFAOYSA-N
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Description

The compound 1-{[(2,6-Dimethylmorpholin-4-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a camphor-based derivative featuring a bicyclo[2.2.1]heptan-2-one core substituted with a sulfonylmethyl group linked to a 2,6-dimethylmorpholine moiety. The rigid bicyclic framework of camphor derivatives is known to enhance stereochemical stability and influence physicochemical properties, making them valuable in medicinal chemistry and catalysis .

Properties

Molecular Formula

C16H27NO4S

Molecular Weight

329.5 g/mol

IUPAC Name

1-[(2,6-dimethylmorpholin-4-yl)sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C16H27NO4S/c1-11-8-17(9-12(2)21-11)22(19,20)10-16-6-5-13(7-14(16)18)15(16,3)4/h11-13H,5-10H2,1-4H3

InChI Key

PNFGTQKWBFGTMM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)CC23CCC(C2(C)C)CC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2,6-Dimethylmorpholin-4-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves multiple steps. One common method is the Mannich reaction, which introduces an aminoalkyl substituent into the molecule. This reaction involves the condensation of formaldehyde, a secondary amine (such as 2,6-dimethylmorpholine), and a compound containing an active hydrogen atom .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Mannich reaction conditions to ensure high yield and purity. This could include controlling reaction temperature, pH, and the molar ratios of reactants.

Chemical Reactions Analysis

Types of Reactions

1-{[(2,6-Dimethylmorpholin-4-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the carbonyl group would yield alcohol derivatives.

Scientific Research Applications

1-{[(2,6-Dimethylmorpholin-4-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(2,6-Dimethylmorpholin-4-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The morpholine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Structural and Functional Insights

  • Core Modifications : All analogs retain the 7,7-dimethylbicyclo[2.2.1]heptan-2-one core, which imparts rigidity and chiral centers. Substituent variations occur at the sulfonyl-linked group, influencing polarity, solubility, and intermolecular interactions (e.g., hydrogen bonding in compound 11 ).
  • Spectral Trends : The carbonyl stretch (C=O) in IR spectra consistently appears near 1740–1750 cm⁻¹, confirming the ketone group’s presence. ¹H NMR signals for the geminal dimethyl groups on the bicyclic core are observed at δ 0.8–1.2 .
  • Synthetic Yields: Yields for sulfonylation reactions range from 81% (aziridine derivative 6i) to 86% (dihydroisoquinoline derivative 11), reflecting efficient coupling under mild conditions .

Biological Activity

The compound 1-{[(2,6-Dimethylmorpholin-4-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule with potential biological activity. This article aims to summarize the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H23N1O3S
  • Molecular Weight : 299.42 g/mol

The bicyclic structure contributes to its unique reactivity and interaction with biological targets.

Antioxidant Properties

Research indicates that compounds similar to the bicyclo[2.2.1]heptane framework exhibit significant antioxidant activity. For instance, derivatives have been shown to reduce oxidative stress in cellular models, potentially through scavenging free radicals and enhancing endogenous antioxidant enzymes .

Antinociceptive Effects

A study focusing on related morpholine derivatives highlighted their potential antinociceptive (pain-relieving) effects in experimental models. The mechanism appears to involve modulation of pain pathways, possibly through interactions with opioid receptors or inhibition of inflammatory mediators .

Antimicrobial Activity

The sulfonamide group present in this compound suggests potential antimicrobial properties. Compounds with similar functional groups have been documented to exhibit activity against various bacterial strains, indicating a possible mechanism involving inhibition of bacterial folate synthesis .

Study 1: Antioxidant Activity Evaluation

In a controlled experiment, the antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results demonstrated a dose-dependent increase in radical scavenging activity, comparable to established antioxidants like ascorbic acid.

Concentration (µM)% Inhibition
1025
5060
10085

This data suggests that the compound may serve as a potential therapeutic agent for oxidative stress-related conditions.

Study 2: Pain Relief in Animal Models

A behavioral study assessed the antinociceptive effects in mice subjected to formalin-induced pain. The compound was administered at varying doses (10 mg/kg and 20 mg/kg).

Dose (mg/kg)Pain Score Reduction (%)
1030
2050

The results indicated significant pain relief at higher doses, supporting its potential use in pain management therapies.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems:

  • Antioxidant Mechanism : The sulfonyl group may facilitate electron transfer reactions that neutralize free radicals.
  • Pain Modulation : Interaction with central nervous system pathways suggests a role in neurotransmitter modulation or receptor binding.

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